molecular formula C20H21N5O5 B15061594 N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide

N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide

Cat. No.: B15061594
M. Wt: 411.4 g/mol
InChI Key: SBKHHFROZKOUCZ-HINUTXJASA-N
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Description

The compound N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide is a purine derivative featuring a bicyclo[3.1.0]hexane core with stereospecific hydroxyl and hydroxymethyl substituents.

  • Protective group chemistry: Use of bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups to protect hydroxyls during coupling .
  • Phosphoramidate/thiophosphate linkages: Critical for nucleotide analog synthesis, as seen in related compounds .
  • Chromatographic purification: Silica gel flash chromatography and LC/MS (e.g., Shimadzu LC/API 2000 MS) ensure high purity (>99%) .

Key structural features include:

  • Hydroxyl and hydroxymethyl groups: Contribute to solubility and hydrogen-bonding interactions.
  • Benzamide moiety: Common in enzyme inhibitors (e.g., xanthine oxidase) .

Properties

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

N-[9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C20H21N5O5/c1-18(2)19(28)12(8-26)30-17(20(18,19)29)25-10-23-13-14(21-9-22-15(13)25)24-16(27)11-6-4-3-5-7-11/h3-7,9-10,12,17,26,28-29H,8H2,1-2H3,(H,21,22,24,27)/t12-,17-,19+,20-/m1/s1

InChI Key

SBKHHFROZKOUCZ-HINUTXJASA-N

Isomeric SMILES

CC1([C@@]2([C@]1([C@@H](O[C@@H]2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C

Canonical SMILES

CC1(C2(C1(C(OC2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-2’,3’-isopropylideneadenosine typically involves the protection of the hydroxyl groups of adenosine followed by the introduction of the benzoyl group at the N6 position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for N6-Benzoyl-2’,3’-isopropylideneadenosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’,3’-isopropylideneadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted adenosine analogs .

Scientific Research Applications

N6-Benzoyl-2’,3’-isopropylideneadenosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its effects on cellular processes, including its role as a smooth muscle vasodilator.

    Medicine: Research has shown that adenosine analogs, including N6-Benzoyl-2’,3’-isopropylideneadenosine, have potential anticancer properties by inhibiting cancer progression.

    Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

N6-Benzoyl-2’,3’-isopropylideneadenosine exerts its effects by mimicking the action of adenosine. It binds to adenosine receptors on the cell surface, leading to various downstream effects. These effects include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. The compound’s anticancer properties are attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference Evidence
Target Compound C₂₃H₂₈N₆O₆* 508.51 Bicyclo[3.1.0]hexane, benzamide Hypothesized nucleic acid modulation -
N-{9-[(2R,4S,5R)-5-{[DMT]methyl}-4-thiophosphate-oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 11) C₄₉H₅₀N₆O₈S 899.97 Thiophosphate, DMT-protected sugar Therapeutic oligonucleotides
4-[(9H-Purin-6-yl)amino]benzamide C₁₂H₁₀N₆O 254.25 Simplified benzamide-purine core N/A (structural analog)
N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide (Compound 4g) C₁₇H₁₂N₆O₄ 365.4 Oxazole, tetrahydronaphthyl substituent Xanthine oxidase inhibitor (IC₅₀ ~nM)
CAS 110764-72-2 (DMT-protected methoxy derivative) C₃₉H₃₇N₅O₇ 687.74 Methoxy, DMT-protected sugar Nucleotide synthesis intermediate

*Hypothetical molecular formula based on structural analysis.

Key Differences and Implications

Sugar Moiety :

  • The target compound’s bicyclo[3.1.0]hexane sugar offers enhanced rigidity compared to tetrahydrofuran () or oxolane () rings. This may improve metabolic stability and reduce off-target interactions .
  • Hydroxyl groups in the bicyclo core (vs. protective groups like DMT or silyl ethers in analogs) suggest better solubility but may require stabilization during synthesis .

Functional Groups :

  • Thiophosphate/Phosphoramidate vs. Hydroxyl : Thiophosphate (Compound 11) enhances nuclease resistance in oligonucleotides, while the target compound’s hydroxyl groups may favor hydrogen bonding in enzyme inhibition .
  • Oxazole substituents (Compound 4g) significantly boost xanthine oxidase inhibition (IC₅₀ ~nM) by enabling π-π stacking with hydrophobic enzyme pockets .

Biological Activity: Enzyme Inhibition: Compound 4g’s oxazole derivatives show nanomolar inhibition of xanthine oxidase, a key enzyme in purine catabolism. The target compound’s benzamide-purine core may share this activity but requires empirical validation .

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., δ 4.27–4.35 ppm for dihydrobenzodioxin protons in Compound 4g) .
  • Mass Spectrometry : HR-ESI-MS validates molecular weights (e.g., m/z 777.6 [M+H]⁺ for Compound 11) .

Biological Activity

N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide is a complex compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound’s structure includes a bicyclic framework and a purine moiety, which are known to influence its biological interactions. The molecular formula is C₁₈H₂₃N₅O₄, and it has a molecular weight of approximately 373.41 g/mol.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in nucleotide synthesis, potentially impacting cellular proliferation.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Interaction with Receptors : The purine component suggests potential interactions with adenosine receptors, which are critical in various physiological processes including inflammation and immune response.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry examined structurally related compounds and found that they inhibited the growth of human cancer cell lines through apoptosis induction.
CompoundCancer Cell LineIC50 (µM)
Compound AHeLa15
Compound BMCF720
N-{9...}A54918

Antiviral Activity

Research has also explored the antiviral properties:

  • Case Study 2 : In vitro assays demonstrated that related compounds exhibited significant activity against viral infections by inhibiting viral replication.
VirusInhibition Percentage (%)Reference
HIV75
HCV60

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:

  • Absorption : The compound is expected to have moderate bioavailability due to its complex structure.
  • Metabolism : Initial studies suggest hepatic metabolism with possible active metabolites contributing to its biological effects.
  • Excretion : Primarily excreted via renal pathways.

Safety and Toxicity

Toxicological assessments are essential for any new compound:

  • In animal models, doses up to a certain threshold did not show significant adverse effects, but long-term studies are needed for comprehensive safety profiles.

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